5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
CAS No.: 887570-99-2
Cat. No.: VC2391225
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.
![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one - 887570-99-2](/images/structure/VC2391225.png)
Specification
CAS No. | 887570-99-2 |
---|---|
Molecular Formula | C7H5FN2O |
Molecular Weight | 152.13 g/mol |
IUPAC Name | 5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
Standard InChI | InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |
Standard InChI Key | AKOFNVDLPKFGAH-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CC(=N2)F)NC1=O |
Canonical SMILES | C1C2=C(C=CC(=N2)F)NC1=O |
Introduction
Chemical Identity and Properties
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is characterized by a bicyclic structure featuring a fused pyridine and pyrrole ring system with a fluoro substituent at the 5-position and a carbonyl group at the 2-position. This section details its fundamental chemical properties and identifiers.
Basic Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 887570-99-2 |
Molecular Formula | C₇H₅FN₂O |
Molecular Weight | 152.13 g/mol |
MDL Number | MFCD08062554 |
The compound is registered in chemical databases with the CAS number 887570-99-2, which serves as its unique identifier in scientific literature and commercial catalogs .
Chemical Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
Systematic Names and Synonyms |
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5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one |
5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one |
5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
2H-Pyrrolo[3,2-b]pyridin-2-one, 5-fluoro-1,3-dihydro- |
These nomenclature variants reflect different systems of chemical naming but refer to the same molecular entity .
Structural Information
The structural characteristics of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be described through several chemical identifiers:
Structural Descriptor | Value |
---|---|
SMILES | C1C2=C(C=CC(=N2)F)NC1=O |
InChI | InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) |
InChIKey | AKOFNVDLPKFGAH-UHFFFAOYSA-N |
The compound features a pyrrolo[3,2-b]pyridine core with a fluorine atom at the 5-position and a lactam functionality at the 2-position, creating a 2-oxo structure .
Physical Properties
The physical characteristics of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one determine its behavior in various chemical and biological systems.
Appearance and Basic Properties
Limited data is available regarding the physical appearance of the pure compound, but based on structural analogs, it is likely a crystalline solid at room temperature .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Purity |
---|---|---|---|---|---|
TRC | F593383 | 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1 mg | $45.00 | Not specified |
TRC | F593383 | 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 10 mg | $110.00 | Not specified |
American Custom Chemicals | HCH0047838 | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | 5 mg | $499.58 | 95.00% |
American Custom Chemicals | HCH0047838 | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | 1 g | $1,417.50 | 95.00% |
Alichem | 887570992 | 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1 g | $565.76 | Not specified |
Career Henan Chemical Co | Not specified | 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | ≥500 g | $0.01/kg | 98-99% |
The significant price variations reflect differences in quantity, purity, and supplier business models. The extremely low price quoted by Career Henan Chemical Co suggests either a bulk pricing model or potentially an error in the listed information .
Structural Comparison with Related Compounds
Understanding the structural relationships between 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and similar compounds provides insight into its chemical behavior and potential applications.
Isomeric Relationships
A key structural isomer of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 1190314-85-2), which differs in the fusion pattern of the pyrrole and pyridine rings .
Compound | CAS Number | Structural Difference |
---|---|---|
5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 887570-99-2 | Pyrrole fused to pyridine at positions 3,2-b |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 1190314-85-2 | Pyrrole fused to pyridine at positions 2,3-b |
This subtle structural difference can significantly impact the electronic properties, three-dimensional conformation, and consequently, the biological activity of these compounds .
Analogs and Derivatives
Several structurally related compounds have been reported in the literature:
Compound | CAS Number | Structural Relationship |
---|---|---|
5-Fluoro-1H-pyrrolo[3,2-b]pyridine | 887570-96-9 | Lacks the 2-oxo functionality |
5-Chloro-1H-pyrrolo[3,2-b]pyridine | 65156-94-7 | Chloro instead of fluoro substituent and lacks the 2-oxo functionality |
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 136888-26-1 | Contains two chloro substituents instead of one fluoro |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Different fusion pattern with bromo instead of fluoro substituent |
These related compounds illustrate the versatility of the pyrrolo-pyridine scaffold and the various modifications possible at different positions of the core structure .
GHS Classification | Category | Hazard Statement |
---|---|---|
Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures
The following precautionary measures are recommended when handling the compound :
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Wear protective gloves, protective clothing, eye protection, and face protection (P280).
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In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).
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If skin irritation occurs, seek medical advice/attention.
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Avoid breathing dust/fumes/gas/mist/vapors/spray.
Synthesis and Chemical Reactions
Reactivity
Based on the structure of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, several reactive sites can be identified:
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The N-H group of the lactam is likely acidic and can participate in N-alkylation or N-acylation reactions.
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The carbonyl group at the 2-position can undergo typical carbonyl reactions such as reduction.
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The aromatic system can participate in electrophilic aromatic substitution reactions, although the presence of the fluoro substituent may influence the regioselectivity of such reactions.
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